(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804476
InChI: InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-7-6-8-12(13)10-11-14(18)19-5/h6-11H,1-5H3/b11-10+
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OC
Molecular Formula: C16H21BO4
Molecular Weight: 288.1 g/mol

(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

CAS No.:

Cat. No.: VC13804476

Molecular Formula: C16H21BO4

Molecular Weight: 288.1 g/mol

* For research use only. Not for human or veterinary use.

(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate -

Specification

Molecular Formula C16H21BO4
Molecular Weight 288.1 g/mol
IUPAC Name methyl (E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Standard InChI InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-7-6-8-12(13)10-11-14(18)19-5/h6-11H,1-5H3/b11-10+
Standard InChI Key MKIRIGDAQDTRDN-ZHACJKMWSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2/C=C/C(=O)OC
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OC

Introduction

(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a boron-containing organic compound with a specific stereochemistry indicated by the "(E)" prefix, denoting its trans configuration. This compound is used in various chemical reactions, particularly in the context of cross-coupling reactions due to its boronate ester functionality.

Key Characteristics:

  • CAS Number: 372193-92-5

  • Molecular Formula: C16_{16}H21_{21}BO4_4

  • Molecular Weight: 288.15 g/mol

  • Purity and Specification: Typically stored under inert conditions at 2-8°C to maintain stability .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of a phenylboronic acid derivative with an acrylate ester in the presence of a catalyst. It is used as a precursor in organic synthesis, particularly for the formation of complex molecules through cross-coupling reactions.

Synthesis Overview:

  • Starting Materials: Phenylboronic acid derivatives and acrylate esters.

  • Reaction Conditions: Typically involves a palladium catalyst and a base.

  • Applications: Used in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.

Safety and Handling

Given its chemical nature, (E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate requires careful handling. It is classified with hazard statements indicating potential harm if ingested, inhaled, or if it comes into contact with skin.

Hazard Information:

  • Signal Word: Warning

  • Hazard Statements: H302, H312, H332 (harmful if swallowed, in contact with skin, or if inhaled) .

Data Table

PropertyValue
CAS Number372193-92-5
Molecular FormulaC16_{16}H21_{21}BO4_4
Molecular Weight288.15 g/mol
Storage ConditionsInert atmosphere, 2-8°C
Hazard StatementsH302, H312, H332

Future Directions:

  • Cross-Coupling Reactions: Further exploration of its use in forming complex molecules.

  • Materials Science: Potential applications in the synthesis of novel materials.

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